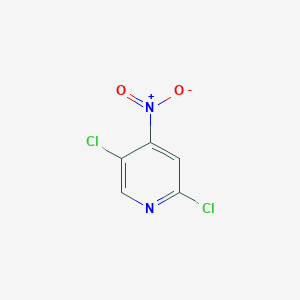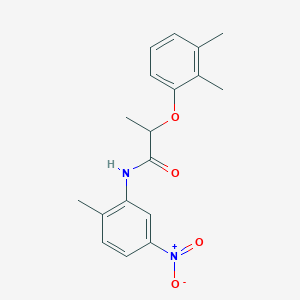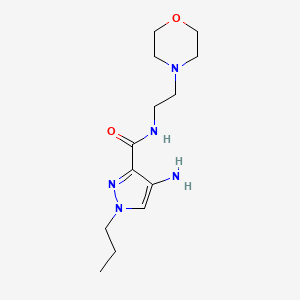
2,5-Dichlor-4-nitropyridin
Übersicht
Beschreibung
2,5-Dichloro-4-nitropyridine is a heterocyclic compound that has gained significant attention in scientific research due to its unique properties and potential applications . It is widely used in the field of organic chemistry as a building block for the synthesis of various compounds .
Synthesis Analysis
The synthesis of 2,5-Dichloro-4-nitropyridine involves several steps. A method for preparing 2-chloro-5-nitropyridine has been disclosed, which includes synthesizing 2-amino-5-nitropyridine, synthesizing 2-hydroxy-5-nitropyridine, and synthesizing the 2-chloro-5-nitropyridine .Molecular Structure Analysis
The molecular formula of 2,5-Dichloro-4-nitropyridine is C5H2Cl2N2O2 . The molecular weight is 192.99 .Chemical Reactions Analysis
Nitropyridines, such as 2,5-Dichloro-4-nitropyridine, have been found to react with N2O5 in an organic solvent to give the N-nitropyridinium ion . When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained .Physical and Chemical Properties Analysis
2,5-Dichloro-4-nitropyridine is a liquid or semi-solid or solid or lump . It is stored in an inert atmosphere, under -20C .Wissenschaftliche Forschungsanwendungen
Nichtlineare optische Materialien
2,5-Dichlor-4-nitropyridin (2,5-DCNP) wurde synthetisiert und als optisch transparente Einkristalle gezüchtet. Diese Kristalle zeigen hervorragende nichtlineare optische (NLO) Eigenschaften, die sie für Anwendungen in der Lasertechnologie und der optischen Begrenzung wertvoll machen . Die NLO-Koeffizienten dritter Ordnung (nichtlineare Absorption, nichtlineare Brechung und nichtlineare Suszeptibilität) von 2,5-DCNP sind besonders bemerkenswert und übertreffen die vieler anderer organischer Einkristalle.
Hochleistungslaseranwendungen
Die Eignung von 2,5-DCNP für Hochleistungslaseranwendungen wurde bewertet. Die Laser-Schadensgrenzanalyse unter Verwendung eines Nd:YAG-Lasers (Wellenlänge: 1064 nm) bestätigt seine Robustheit. Forscher haben herausgefunden, dass diese Verbindung Laserintensitäten von bis zu 7,8 mW/cm² ohne Beschädigung standhalten kann .
Stearoyl-CoA-Desaturase (SCD)-Inhibitoren
Im Bereich der Medikamentenentwicklung spielt 2,5-DCNP eine entscheidende Rolle bei der Entwicklung potenter und selektiver SCD-Inhibitoren. Diese Inhibitoren zielen auf Stearoyl-CoA-Desaturase ab, ein Enzym, das am Lipidstoffwechsel beteiligt ist. Die Modulation der SCD-Aktivität hat Auswirkungen auf die Behandlung von Stoffwechselstörungen und Krebs .
Rho-Kinase-Inhibitoren
Forscher haben auch 2,5-DCNP auf sein Potenzial als Rho-Kinase-Inhibitor untersucht. Rho-Kinase spielt eine Rolle bei der Regulierung des Blutdrucks und des Gefäßtonus. Durch die Hemmung der Rho-Kinase können Verbindungen wie 2,5-DCNP zu antihypertensiven Therapien beitragen .
Festphasen-Synthese von Diaminopurinen
2,5-DCNP dient als Zwischenprodukt bei der Festphasen-Synthese von Diaminopurinen. Diese Purinderivate finden Anwendungen in verschiedenen biologischen und pharmazeutischen Kontexten .
Safety and Hazards
2,5-Dichloro-4-nitropyridine is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Wirkmechanismus
Target of Action
Nitropyridines, a class of compounds to which 2,5-dichloro-4-nitropyridine belongs, are known to undergo reactions with various organic compounds .
Mode of Action
This shift allows for the synthesis of various substituted pyridines .
Biochemical Pathways
The compound’s ability to undergo reactions with various organic compounds suggests that it may influence a range of biochemical processes .
Result of Action
The compound’s ability to undergo reactions with various organic compounds suggests that it may have diverse effects at the molecular and cellular levels .
Biochemische Analyse
Biochemical Properties
The biochemical properties of 2,5-Dichloro-4-nitropyridine are not fully understood yet. It is known that nitropyridines, such as 2,5-Dichloro-4-nitropyridine, react with N2O5 in an organic solvent to give the N-nitropyridinium ion . This reaction is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .
Molecular Mechanism
The molecular mechanism of 2,5-Dichloro-4-nitropyridine is not fully understood. It is known that nitropyridines, such as 2,5-Dichloro-4-nitropyridine, undergo a reaction mechanism that is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .
Eigenschaften
IUPAC Name |
2,5-dichloro-4-nitropyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2N2O2/c6-3-2-8-5(7)1-4(3)9(10)11/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVTSUHXJSAHBAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Cl)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1400701-63-4 | |
| Record name | 2,5-dichloro-4-nitropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[(2-Aminoethyl)amino]-5-nitrobenzonitrile](/img/structure/B2562538.png)

![Methyl 2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate](/img/structure/B2562541.png)
![N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-4-methoxybenzamide](/img/structure/B2562543.png)
![4-chloro-2-[(E)-(2,3-dihydro-1H-inden-5-ylimino)methyl]phenol](/img/structure/B2562545.png)
![Ethyl 3-[(carbamoylimino)amino]but-2-enoate](/img/structure/B2562546.png)
![N-[(1S,2R)-2-(2-Methylpyrazol-3-yl)cyclohexyl]prop-2-enamide](/img/structure/B2562548.png)


![4-bromo-2-{(E)-[(2-fluoro-5-methylphenyl)imino]methyl}phenol](/img/structure/B2562553.png)

![1-[(2-Phenyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)amino]pyrrolidine-2,5-dione](/img/structure/B2562555.png)

![3-[(2,2-difluoroethoxy)methyl]-4-iodo-1-propyl-1H-pyrazole](/img/structure/B2562558.png)
